Quinapril Diketopiperazine
CAS No.: 103733-49-9
Cat. No.: VC0538748
Molecular Formula: C25H28N2O4
Molecular Weight: 420.5008
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 103733-49-9 |
|---|---|
| Molecular Formula | C25H28N2O4 |
| Molecular Weight | 420.5008 |
| IUPAC Name | ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate |
| Standard InChI | InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1 |
| Standard InChI Key | NDDYKENLGBOEPD-HSQYWUDLSA-N |
| SMILES | CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Chemical Identity and Nomenclature
Quinapril Diketopiperazine is formally identified as (a-S,3S,11aS)-1,3,4,6,11,11a-Hexahydro-3-methyl-1,4-dioxo-a-(2-phenylethyl)-2H-pyrazino[1,2-b]isoquinoline-2-acetic acid. Additional nomenclature includes PD 109488 and ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[4,5-b]isoquinolin-2-yl]-4-phenyl-butanoate . The compound features a complex heterocyclic structure with multiple chiral centers that contribute to its specific biological and chemical properties.
Structural Characteristics
The molecule contains a diketopiperazine ring system, which forms through intramolecular cyclization of the dipeptide structure in quinapril. This cyclization involves the reaction between the amine group (formed from the hydroxyl group at the 2-position through acidic hydrolysis) and the carboxylic acid group within the quinapril molecule. The diketopiperazine structure is characterized by a six-membered ring containing two amide groups positioned opposite each other .
Chemical Properties
Quinapril Diketopiperazine exhibits distinct spectroscopic properties that enable its detection and quantification in pharmaceutical preparations. The reaction rate of formation can be determined by measuring absorbance at 410 nm using a spectrophotometer and comparing against a calibration curve . This analytical approach is essential for monitoring the stability of quinapril formulations and assessing the effectiveness of stabilization strategies.
Formation Mechanism
Cyclization Process
The formation of Quinapril Diketopiperazine occurs through an intramolecular cyclization reaction. During this process, quinapril undergoes a structural rearrangement where the hydroxyl group at the 2-position is converted to an amine through acidic hydrolysis. This newly formed amine subsequently reacts with the carboxylic acid functionality within the molecule, resulting in the formation of the diketopiperazine ring structure .
This cyclization reaction is particularly problematic for quinapril compared to other ACE inhibitors, as it occurs more rapidly both in solid state and in solution. The diketopiperazine formation represents a significant degradation pathway that impacts the stability and efficacy of quinapril-based medications .
Factors Affecting Formation
Several factors influence the rate of diketopiperazine formation in quinapril formulations. Temperature is a critical factor, with higher temperatures significantly accelerating the cyclization process. The physical state of quinapril also affects stability, with amorphous forms generally being more prone to degradation than crystalline structures due to increased molecular mobility .
The pH of the environment plays a crucial role in solution stability, with different pH values influencing both the rate of diketopiperazine formation and the formation of diacid impurity through hydrolysis. Additionally, the presence of specific stabilizing agents or the formation of particular salt forms can dramatically alter the susceptibility of quinapril to cyclization .
Stability Considerations
Comparative Stability of Different Quinapril Forms
Extensive research has been conducted to compare the stability of various forms of quinapril with respect to diketopiperazine formation. The relative stabilities can be quantified by the ratio of diketopiperazine formation rates in different quinapril forms compared to quinapril hydrochloride. The following table presents these comparative stability data at two different temperatures:
| Quinapril Form | Ratio at 60°C | Ratio at 80°C |
|---|---|---|
| Quinapril hydrochloride | 1 | 1 |
| Quinapril hydrochloride toluene solvate | 0.85 | 0.50 |
| Quinapril hydrochloride acetone solvate | 0.36 | 0.38 |
| Quinapril hydrochloride acetonitrile solvate | 0.34 | 0.28 |
| Quinapril hydrochloride methyl formate solvate | 0.32 | 0.27 |
| Quinapril hydrochloride nitromethane solvate | 0.20 | 0.16 |
| Quinapril tris | 0.008 | 0.003 |
| Quinapril magnesium salt | 0.85 | 0.59 |
| Quinapril erbumine salt | 1.28 | 1.73 |
Note: Ratio represents the rate of diketopiperazine formation relative to that in quinapril hydrochloride
These data demonstrate that quinapril tris(hydroxymethyl)amino methane salt exhibits remarkable stability, with diketopiperazine formation rates approximately 125 times lower at 60°C and 333 times lower at 80°C compared to quinapril hydrochloride. In contrast, the erbumine salt shows higher degradation rates than the base quinapril hydrochloride form .
Solution Phase Stability
The stability of quinapril in solution is particularly important for liquid formulations and during processing. Solution phase stability studies have evaluated the formation of diketopiperazine and diacid impurities in different pH environments, as shown in the following table:
| Medium | Quinapril Hydrochloride | Quinapril Tris | ||
|---|---|---|---|---|
| DKP (%) | Diacid (%) | DKP (%) | Diacid (%) | |
| Initial | 0.20 | 0.08 | 0.04 | 0.02 |
| DM Water | 0.67 | 0.07 | 0.04 | 0.05 |
| pH 0.1 | 0.44 | 0.28 | 0.08 | 0.03 |
| pH 4.5 | 0.26 | 0.37 | 0.17 | 0.04 |
| pH 6.8 | 0.47 | 0.37 | 0.05 | 0.05 |
| pH 7.5 | 0.28 | 0.50 | 0.06 | 0.04 |
Note: Values represent percentage of impurity formed after 30 minutes at 25°C
The data indicate that quinapril tris salt consistently exhibits superior stability across various pH conditions compared to quinapril hydrochloride. This enhanced stability is particularly evident in DM water, where the tris salt shows virtually no increase in diketopiperazine content while the hydrochloride salt experiences a significant increase from 0.20% to 0.67% .
Stabilization Strategies
Salt Formation Approaches
While salt formation has been successfully employed to stabilize other ACE inhibitors against diketopiperazine formation, most conventional approaches proved unsuccessful for quinapril until the development of the tris(hydroxymethyl)amino methane salt. This salt form demonstrates exceptional stability, with minimal diketopiperazine formation even under accelerated stability conditions at 80°C for 72 hours .
The remarkable stability of the tris salt likely stems from specific hydrogen bonding interactions that minimize the intramolecular interactions responsible for diketopiperazine formation. By contrast, attempts to stabilize quinapril through other salt forms, such as the erbumine salt, have actually resulted in decreased stability and accelerated degradation .
Solvate Formation
The formation of specific solvates represents another approach to enhancing the stability of quinapril against diketopiperazine formation. Various quinapril hydrochloride solvates have been investigated, with the nitromethane solvate demonstrating the greatest stability among the solvated forms. The stabilizing effect of solvate formation is attributed to intermolecular hydrogen bonding interactions between quinapril molecules and solvent molecules, which reduce the likelihood of the intramolecular cyclization reaction .
The nitromethane solvate exhibits approximately five times greater stability than unsolvated quinapril hydrochloride at both 60°C and 80°C. This enhanced stability is likely due to the formation of hydrogen bonds between quinapril hydrochloride and nitromethane molecules, as evidenced by crystallographic analysis. By contrast, the acetonitrile solvate shows inferior stability because it lacks these crucial hydrogen bonding interactions .
Analytical Methods for Detection and Quantification
The detection and quantification of Quinapril Diketopiperazine typically involve chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed to separate and quantify this impurity in quinapril formulations. The formation rate can also be determined spectrophotometrically by measuring absorbance at 410 nm and comparing against a calibration curve .
Chromatographic separation methods for determining quinapril and its degradation products involve passing an organic solution through a column filled with silica gel or alumina and eluting with solvents of different polarities, such as water, methanol, and acetone. The identity of the diketopiperazine impurity can be confirmed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
For stability studies, samples are typically analyzed at regular intervals to monitor the progression of degradation over time. The rate of diketopiperazine formation can be calculated using regression analysis, with coefficients of correlation typically exceeding 98%, indicating reliable quantification .
Significance in Pharmaceutical Development
Understanding the formation, properties, and stability of Quinapril Diketopiperazine is crucial for pharmaceutical development and quality control of quinapril-based medications. The tendency of quinapril to form this degradation product necessitates careful consideration of formulation strategies, processing conditions, and storage requirements to ensure product stability and efficacy throughout the shelf life .
The development of stabilized forms, particularly the tris(hydroxymethyl)amino methane salt, represents a significant advancement in quinapril formulation technology. This salt form's remarkable resistance to diketopiperazine formation enables the development of more stable quinapril products with improved shelf life and reduced degradation-related concerns .
Additionally, the knowledge gained from studying quinapril stabilization can potentially be applied to other ACE inhibitors and similar compounds that face stability challenges related to cyclization reactions. The hydrogen bonding approach to stabilization represents a valuable strategy that might be applicable to a broader range of pharmaceutically relevant molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume